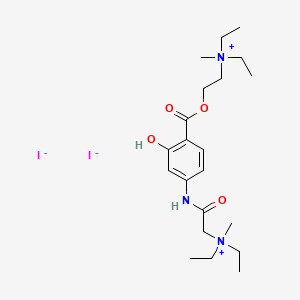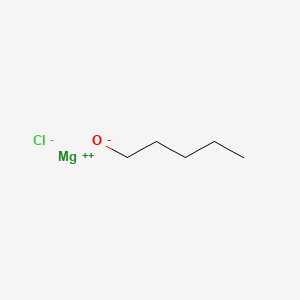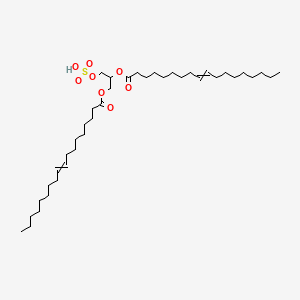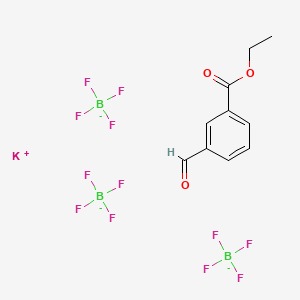![molecular formula C11H8ClN3O4S B13773832 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a 4-chlorophenyl group and a sulfonylamino group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂ catalysis.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.
Chlorination: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonylamino group, potentially leading to the formation of amines or reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
類似化合物との比較
- 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-4-carboxylic acid
- 2-[(4-chlorophenyl)sulfonylamino]pyridine-5-carboxylic acid
- 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-sulfonic acid
Comparison:
- Uniqueness: 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Chemical Properties: The presence of the carboxylic acid group at the 5-position of the pyrimidine ring differentiates it from other similar compounds, affecting its reactivity and solubility.
- Biological Activity: The compound’s specific structure allows for selective enzyme inhibition and interaction with biological targets, making it a valuable candidate in drug discovery.
特性
分子式 |
C11H8ClN3O4S |
|---|---|
分子量 |
313.72 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O4S/c12-8-1-3-9(4-2-8)20(18,19)15-11-13-5-7(6-14-11)10(16)17/h1-6H,(H,16,17)(H,13,14,15) |
InChIキー |
CPXXEBLTHOXJET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


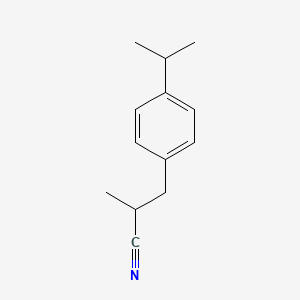
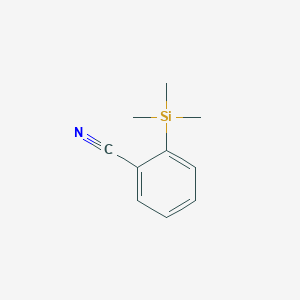
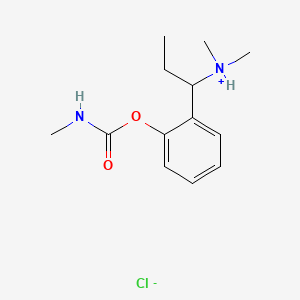
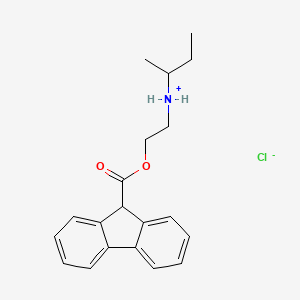
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
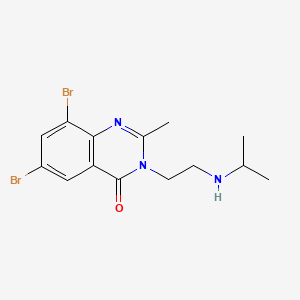
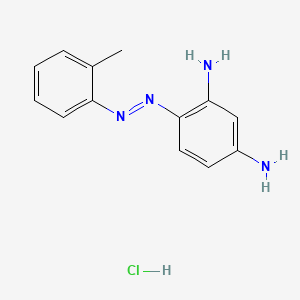
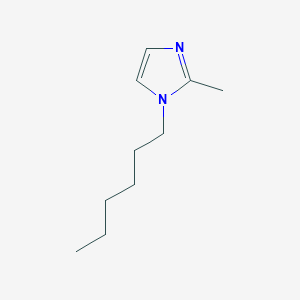
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
